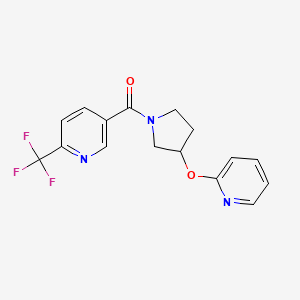
(6-(Trifluormethyl)pyridin-3-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with two nitrogen atoms . The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound likely involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine rings . The trifluoromethyl group could be introduced through a variety of methods, including the use of trifluoromethylating reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridine ring, both of which contribute to the three-dimensional shape of the molecule . The trifluoromethyl group attached to the pyridine ring adds to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrrolidine ring and the pyridine ring could potentially undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine and pyridine rings, as well as the trifluoromethyl group, would likely affect properties such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
Der Pyrrolidinring ist ein vielseitiges Gerüst, das von Medizinalchemikern häufig verwendet wird, um Verbindungen zur Behandlung menschlicher Krankheiten zu entwickeln . Der sp3-hybridisierte Pyrrolidinkern der Verbindung ermöglicht eine effiziente Erkundung des Pharmakophorraums. Darüber hinaus trägt seine nicht-planare Struktur (aufgrund der „Pseudorotation“) zur dreidimensionalen Abdeckung bei. Forscher können die Substituenten am Pyrrolidinring modifizieren, um die Zielselektivität zu optimieren und arzneimittelähnliche Eigenschaften zu verbessern.
Photophysikalisches Verhalten
Das komplexe photophysikalische Verhalten der Verbindung entsteht aus dem Zusammenspiel zweier Einheiten: einem ausgedehnten, polycyclischen, stickstoffreichen Fragment (TT) und einem teilweise konformativ flexiblen Pyridinfragment (Py) . Das Verständnis dieser Eigenschaften kann bei Anwendungen im Zusammenhang mit Sensoren, Bildgebung und Optoelektronik hilfreich sein.
Antimikrobielles Potenzial
Narasimhan et al. synthetisierten ein verwandtes Pyridin-3-yl-Derivat und untersuchten seine antimikrobielle Aktivität gegen Staphylococcus aureus, Bacillus subtilis und Escherichia coli . Solche Verbindungen könnten Anwendungen bei der Bekämpfung bakterieller Infektionen finden.
Modulation des Zellwachstums
In einer separaten Studie wurde eine Verbindung, die eine ähnliche Pyridineinheit enthält, auf ihre Auswirkungen auf das Zellwachstum untersucht. Das Vorhandensein dieses Fragments beeinflusste die Zellproliferationsraten . Weitere Forschung könnte sein Potenzial in der Krebstherapie oder Geweberegeneration untersuchen.
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its biological activities and potential applications in pharmaceuticals and agrochemicals . Additionally, the development of more efficient and environmentally friendly methods for its synthesis could be a focus of future research .
Wirkmechanismus
Pyridines
are aromatic heterocyclic compounds, similar to benzene, but with one CH group replaced by a nitrogen atom . They are often used as a scaffold in drug design due to their ability to bind with high affinity to multiple receptors . Pyridines can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pyrrolidines
are five-membered saturated heterocyclic compounds containing a nitrogen atom . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Eigenschaften
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)13-5-4-11(9-21-13)15(23)22-8-6-12(10-22)24-14-3-1-2-7-20-14/h1-5,7,9,12H,6,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMCVXIJUIMOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)

![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2382940.png)
![3-[4-Oxo-4-(4-phenylpiperazin-1-yl)butyl]-1,2,3-benzotriazin-4-one](/img/structure/B2382941.png)
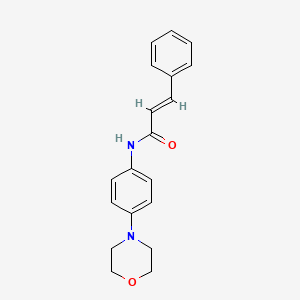
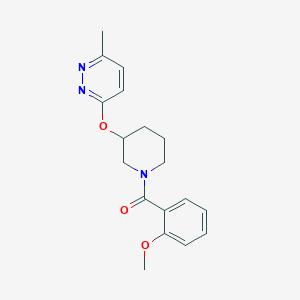
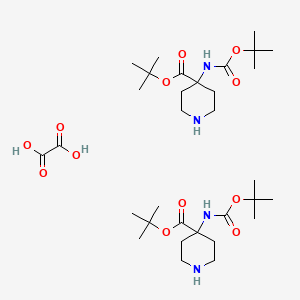


![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)
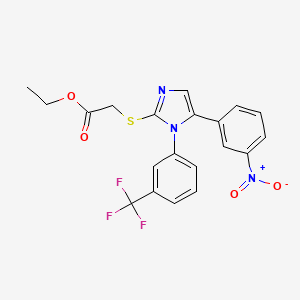
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382951.png)

![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)